1-(5-Ethyl-2,4-dihydroxyphenyl)-2-(naphthalen-2-yloxy)ethan-1-one
Overview
Description
WYE-176238 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is often used in research settings, particularly in the study of biochemical and pharmacological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WYE-176238 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes a series of reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of WYE-176238 is scaled up using similar synthetic routes but with optimizations for large-scale manufacturing. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
WYE-176238 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of WYE-176238 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of WYE-176238 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs that are useful in further research and applications.
Scientific Research Applications
WYE-176238 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in the study of biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of WYE-176238 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact mechanism can vary depending on the context in which it is used.
Comparison with Similar Compounds
WYE-176238 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WYE-125132: An ATP-competitive inhibitor of mTORC1 and mTORC2, used in cancer research.
WYE-354: Another mTOR inhibitor with distinct properties and applications.
Compared to these compounds, WYE-176238 may offer unique advantages in terms of potency, selectivity, and versatility in different research and industrial applications.
Properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-naphthalen-2-yloxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-13-10-17(19(22)11-18(13)21)20(23)12-24-16-8-7-14-5-3-4-6-15(14)9-16/h3-11,21-22H,2,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBQHVPDQUHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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